4-[(E)-2-phenylethenyl]phenyl acetate 4-[(E)-2-phenylethenyl]phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13337303
InChI: InChI=1S/C16H14O2/c1-13(17)18-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+
SMILES: CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol

4-[(E)-2-phenylethenyl]phenyl acetate

CAS No.:

Cat. No.: VC13337303

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-2-phenylethenyl]phenyl acetate -

Specification

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name [4-[(E)-2-phenylethenyl]phenyl] acetate
Standard InChI InChI=1S/C16H14O2/c1-13(17)18-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+
Standard InChI Key SEMXFQLBQPCKNI-BQYQJAHWSA-N
Isomeric SMILES CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2
SMILES CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound is 4-[(E)-2-phenylethenyl]phenyl acetate, reflecting its trans-configuration (E) at the double bond. The structure consists of a phenyl group substituted at the para position with a phenylethenyl chain, which is further esterified with an acetate group.

Key Structural Features:

  • Phenylethenyl moiety: A styryl group (–CH=CH–C₆H₅) in the trans configuration.

  • Acetate ester: The hydroxyl group of the parent phenol is replaced by an acetyloxy group (–OCOCH₃).

Physicochemical Properties

Although direct measurements for this compound are sparse, analogous compounds provide estimates:

  • Boiling Point: ~300–350°C (similar to aromatic esters) .

  • Density: ~1.1 g/cm³ (typical for phenyl acetates) .

  • Solubility: Likely soluble in organic solvents like dichloromethane or ethyl acetate.

Synthesis Methods

Catalytic Acetylation of 4-Styrylphenol

A common route involves the acetylation of 4-styrylphenol using acetic anhydride under catalytic conditions. This method typically employs:

  • Reactants: 4-Styrylphenol, acetic anhydride.

  • Catalyst: Acidic (e.g., sulfuric acid) or basic (e.g., pyridine) conditions.

  • Yield: ~70–85% (estimated from similar esterification reactions).

Reaction Equation:

4-Styrylphenol+(CH₃CO)₂OH⁺4-[(E)-2-Phenylethenyl]phenyl Acetate+CH₃COOH\text{4-Styrylphenol} + \text{(CH₃CO)₂O} \xrightarrow{\text{H⁺}} \text{4-[(E)-2-Phenylethenyl]phenyl Acetate} + \text{CH₃COOH}

Alternative Pathways

  • Wittig Reaction: A styryl group can be introduced to 4-hydroxyacetophenone via a Wittig reagent, followed by acetylation.

  • Cross-Metathesis: Olefin metathesis using Grubbs catalyst to form the styryl linkage .

Comparative Synthesis Table

MethodReactantsConditionsAdvantages
Acetylation4-Styrylphenol, Ac₂OAcidic/Base, RTHigh selectivity, mild conditions
Wittig Reaction4-Hydroxyacetophenone, Ph₃P=CHPhTHF, RefluxModular styryl introduction

Applications in Scientific Research

Organic Synthesis

4-[(E)-2-Phenylethenyl]phenyl acetate serves as a precursor in:

  • Polymer Chemistry: As a monomer for conjugated polymers due to its π-electron-rich structure.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to construct biphenyl systems .

Materials Science

  • Liquid Crystals: The rigid styryl core enhances mesomorphic properties in液晶 materials.

  • Fluorescent Probes: Derivatives exhibit solvatochromism, useful in sensor design .

Biological Relevance and Future Directions

Research Gaps and Opportunities

  • Structure-Activity Relationships (SAR): Systematic studies to optimize bioactivity.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

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